molecular formula C13H19N3O4S B6261406 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine CAS No. 1803583-63-2

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine

Cat. No. B6261406
CAS RN: 1803583-63-2
M. Wt: 313.4
InChI Key:
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Description

1-Methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine (MMP) is an organic compound that has been studied extensively in recent years. It is an important intermediate in the synthesis of many pharmaceuticals, and has been found to have various biochemical and physiological effects.

Scientific Research Applications

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. It has been found to be a useful intermediate in the synthesis of many pharmaceuticals, and has been found to have various biochemical and physiological effects. In addition, 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has been studied for its potential use as an inhibitor of enzymes, as well as its ability to modulate the activity of various receptors.

Mechanism of Action

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine is believed to act as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. In addition, 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has been found to modulate the activity of various receptors, such as the serotonin receptor. This modulation results in changes in the activity of the receptor, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, thus leading to increased levels of the drug in the body. In addition, 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has been found to modulate the activity of various receptors, leading to changes in biochemical and physiological processes. For example, it has been found to modulate the activity of the serotonin receptor, leading to changes in the activity of the neurotransmitter serotonin.

Advantages and Limitations for Lab Experiments

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of applications. In addition, it has been found to be a useful intermediate in the synthesis of many pharmaceuticals. However, there are some limitations to the use of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine in laboratory experiments. For example, it is relatively unstable and can degrade over time, making it difficult to store and use. In addition, it is toxic and can be harmful to humans if handled improperly.

Future Directions

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has potential applications in the fields of medicine and biochemistry, and there are many possible future directions for research. For example, further research could be done to explore the potential use of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine as an inhibitor of enzymes, as well as its ability to modulate the activity of various receptors. In addition, further research could be done to explore the potential use of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine as an intermediate in the synthesis of various pharmaceuticals. Finally, further research could be done to investigate the biochemical and physiological effects of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine, as well as its potential toxicity and safety.

Synthesis Methods

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine can be synthesized through a process called reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction produces an imine, which is then reduced to the desired amine. 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine can also be synthesized through a process called nitration. This method involves the reaction of a nitrating agent such as nitric acid with an aromatic compound such as aniline. The reaction produces a nitro compound, which is then reduced to the desired amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves the reaction of 4-methyl-3-nitroaniline with piperidine, followed by the addition of methanesulfonyl chloride to the resulting intermediate. The final product is obtained after purification and isolation.", "Starting Materials": [ "4-methyl-3-nitroaniline", "piperidine", "methanesulfonyl chloride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-nitroaniline (1.0 eq) in diethyl ether and add piperidine (1.2 eq) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture while stirring at room temperature. Continue stirring for an additional 2 hours.", "Step 3: Add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess methanesulfonyl chloride. Extract the product with diethyl ether.", "Step 4: Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system.", "Step 7: Isolate the final product as a white solid and characterize it using spectroscopic techniques." ] }

CAS RN

1803583-63-2

Product Name

1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine

Molecular Formula

C13H19N3O4S

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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